molecular formula C8H16NO4PS2 B094309 Morphothion CAS No. 144-41-2

Morphothion

Cat. No. B094309
CAS RN: 144-41-2
M. Wt: 285.3 g/mol
InChI Key: NTHGWXIWFHGPLK-UHFFFAOYSA-N
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Description

Morphothion does not appear to be the direct subject of the provided papers; however, the papers discuss various synthetic strategies and applications of morpholine derivatives, which may be related to the context of Morphothion. Morpholines are a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The papers provided detail several methods for synthesizing substituted morpholines, which are important in pharmaceuticals and as intermediates in organic synthesis. For instance, the synthesis of trans-2,5-disubstituted morpholines is described using enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure . Other strategies include the use of aziridines and azetidines with haloalcohols , morpholine amides with silyllithium species , and a multicomponent approach involving epichlorohydrin and olefins . The biological relevance of C-substituted morpholines is also highlighted, noting their presence in natural products and their applications in antidepressants, appetite suppressants, antitumor agents, and antioxidants8.

Synthesis Analysis

The synthesis of morpholine derivatives is a key focus across several papers. Enantioselective and diastereoselective methods are commonly employed to achieve high yields and selectivity. For example, a chemoenzymatic approach is used to synthesize cis- and trans-2,5-disubstituted morpholines with excellent enantioselectivity and diastereoselectivity . A one-pot reaction involving Pd(0)-catalyzed and Fe(III)-catalyzed heterocyclization is described for the diastereoselective synthesis of various substituted morpholines . Additionally, a new strategy involving a Pd-catalyzed carboamination reaction is presented for synthesizing cis-3,5-disubstituted morpholines . These methods demonstrate the versatility and innovation in morpholine synthesis, which could be relevant for the synthesis of Morphothion if it is a morpholine derivative.

Molecular Structure Analysis

While the papers do not directly analyze the molecular structure of Morphothion, they do provide insights into the structural aspects of morpholine derivatives. The stereochemistry of the substituents on the morpholine ring is a significant consideration in the synthesis processes described. The papers discuss the importance of achieving specific cis- or trans-configurations, as well as the challenges associated with regioselectivity and diastereoselectivity . These structural analyses are crucial for understanding the physical and chemical properties of the synthesized compounds and their potential biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of morpholine derivatives are diverse and include ring-opening reactions of epoxides and aziridines , reactions of morpholine amides with silyllithium species , and multicomponent processes . The use of Lewis acids, base-mediated intramolecular ring closure, and reductive detosylation are some of the reaction steps highlighted . These reactions are carefully designed to control the stereochemistry and functional group placement on the morpholine ring, which is essential for the desired properties of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by the substituents on the ring. The papers describe the synthesis of a variety of substituted morpholines, including mono-, di-, and trisubstituted derivatives, as well as spiro morpholines and ring-fused morpholines9. These modifications can affect properties such as solubility, boiling point, and reactivity. The biological relevance of these compounds is also discussed, with specific attention to their roles in natural products and medicinal chemistry8. Understanding these properties is important for the application of morpholine derivatives in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

  • Cell Migration in Microfluidic Platforms :

    • Chung et al. (2009) developed a microfluidic platform to study cellular morphogenesis, particularly capillary growth and endothelial cell migration. This platform can be used to study angiogenesis and the migration of various cell types under controlled conditions (Chung et al., 2009).
  • Morphometrics for Biologists :

    • Bookstein (2018) discusses morphometrics, a field combining geometry, statistics, and anatomy to study organismal form. This interdisciplinary approach is applicable to various biological research areas, including zoology, paleontology, and medicine (Bookstein, 2018).
  • Mechanisms of Morphogenesis :

    • Davies (2005) provides an account of the mechanisms generating shape and form in embryos, integrating data and computer modeling to understand morphogenesis in different organisms, including prokaryotes and animals (Davies, 2005).
  • Geometric Morphometrics in Systematics :

    • Barčiová (2009) highlights the use of geometric morphometrics in systematics, particularly for analyzing morphometric variation in animals. This method has improved understanding in ecological and evolutionary studies (Barčiová, 2009).
  • Patterning and Morphogenesis from Cells to Organisms :

    • Goryachev and Mallo (2020) discuss the integration of cell biology and developmental biology to understand morphogenesis, emphasizing the role of interdisciplinary approaches in this field (Goryachev & Mallo, 2020).
  • Quantitative Studies of Morphogenesis :

    • Cooper and Albertson (2008) argue for the application of quantitative methods in experimental embryology, suggesting that such approaches can enhance understanding of developmental patterns (Cooper & Albertson, 2008).
  • Revolution in Morphometrics :

    • Rohlf and Marcus (1993) describe a revolution in morphometric methodologies, enhancing the ability to capture and analyze shape information in biological studies (Rohlf & Marcus, 1993).
  • Morphometrics in Skeletal Tissue Engineering :

    • Reddi (1998) discusses the role of morphogenetic proteins in tissue engineering, specifically in bone regeneration and the potential applications in other tissues and organs (Reddi, 1998).
  • MorphoJ Software for Geometric Morphometrics

    :

    • Klingenberg (2011) introduces MorphoJ, a software package for geometric morphometric analysis, highlighting its integration with molecular genetic and ecological information (Klingenberg, 2011).
  • The Chemical Basis of Morphogenesis :

    • Turing (1952) proposed a model for morphogenesis involving reaction-diffusion systems, offering a theoretical framework for understanding pattern formation in biological systems (Turing, 1952).

Safety And Hazards

Morphothion is toxic if swallowed, in contact with skin, or if inhaled . It’s very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It’s recommended to avoid release to the environment and to store it in a well-ventilated place .

Future Directions

As Morphothion is considered obsolete but may still be available in some countries , future research could focus on finding safer and more effective alternatives. Additionally, more studies could be conducted to understand its environmental impact and degradation pathways.

properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO4PS2/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGWXIWFHGPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042172
Record name Morphothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morphothion

CAS RN

144-41-2
Record name Morphothion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morphothion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphothion
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.117
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Record name MORPHOTHION
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
DM Sanderson - Journal of Pharmacy and Pharmacology, 1961 - Wiley Online Library
… , but ineffective with sevin and morphothion. With the organophosphates, … morphothion. Beneficial potentiation between oxime and atropine did occur with intraperitoneal morphothion…
Number of citations: 60 onlinelibrary.wiley.com
S Dhingra - Journal of Entomological Research, 1994 - indianjournals.com
Relative toxicity of fifteen insecticides to citrus psylla, Diphorina citri Kuw., adults was determined in the laboratory. Carbaryl, phosphamidon, phosvel, formothion, phenthoate, …
Number of citations: 2 www.indianjournals.com
N Erench, ME John, A Wright - Plant Pathology, 1967 - Wiley Online Library
… nicotine and 0.01 per cent parathion gave nearly complete kill; 0.0125 per cent gamma‐BHC, 0.02 per cent demeton‐S‐methyl, 0.11 per cent malathion, 0.025 per cent morphothion …
S DHINGRA - swfrec.ifas.ufl.edu
… Carharyl, phosphamidon, phosvel, formothion, phenthoate, fenitrothion, fenthion, morphothion and tetrachlorovinphos were found to be 406.4, 84.9, 36.5, 8.5, 8.2, 8.0, 5.0, 4.4 and 4.1 …
Number of citations: 0 swfrec.ifas.ufl.edu
CJ Lloyd, CE Dyte - Journal of Stored Products Research, 1965 - Elsevier
The susceptibility of larvae of Dermestes lardarius L., and D. maculatus Deg. to 15 contact insecticides of relatively low mammalian toxicity was studied by a topical application method. …
Number of citations: 21 www.sciencedirect.com
CE Dyte, VJ Ellis, CJ Lloyd - Journal of Stored Products Research, 1966 - Elsevier
… In all other tests except that with morphothion, 0 *3 ~1 of solution was similarly applied to each … and, in the single test with morphothion, larvae were dosed with this volume of solution. …
Number of citations: 20 www.sciencedirect.com
A Blanc-Lapierre, G Bouvier, A Gruber… - American journal of …, 2013 - academic.oup.com
The involvement of organophosphate insecticides in cognitive disorders is supported by epidemiologic and biological evidence, but the effects of long-term exposure remain debated. …
Number of citations: 54 academic.oup.com
AB Mukherjee, VS Saxena - Indian Journal of Entomology, 1970 - cabdirect.org
… 0.06 for dichlorvos, 1.22 and 0.53 for EPN, 0.88 and 0.06 for phorate, 0.77 and 1.06 for mecarbam, 0.74 and 0.37 for diazinon, 0.58 for phosphamidon and 0.47 and 0.16 for morphothion…
Number of citations: 5 www.cabdirect.org
CR Worthing - Journal of Horticultural Science, 1968 - Taylor & Francis
… Drenches of morphothion produced necrotic spotting on all four cultivars. Similar symptoms were produced by a spray of o·os%. which is twice the recommended dosage. …
Number of citations: 5 www.tandfonline.com
DS Singh, P Sircar, S Dhingra - Indian J Ent, 1995
Number of citations: 2

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